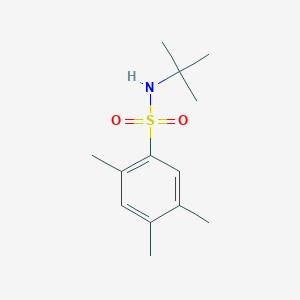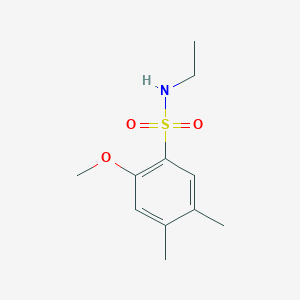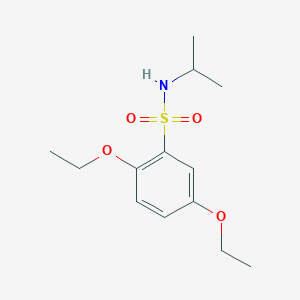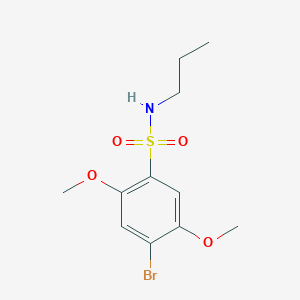
4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as EITPM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This makes this compound a potential candidate for the development of new pain medications. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes this compound a potential candidate for the development of new cancer therapies. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
作用機序
The mechanism of action of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the inhibition of voltage-gated sodium channels, which are responsible for the transmission of electrical signals in neurons and other excitable cells. By inhibiting these channels, this compound reduces the ability of neurons to transmit pain signals, which can be beneficial in the treatment of chronic pain. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which is involved in the regulation of cell death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, induction of apoptosis in cancer cells, and modulation of the immune system. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in laboratory experiments. In addition, this compound has been shown to have a high degree of selectivity for voltage-gated sodium channels, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the use of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in scientific research. One area of interest is the development of new pain medications that target voltage-gated sodium channels. Another area of interest is the development of new cancer therapies that target the caspase pathway. In addition, this compound may be used as a scaffold for the development of new compounds with improved pharmacological properties, such as increased solubility or selectivity for specific targets. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
合成法
The synthesis of 4-ethoxy-3-isopropyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves multiple steps, including the reaction of 4-ethoxy-3-isopropylbenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine, followed by the addition of ethylamine and purification through column chromatography. The resulting compound has a white crystalline structure and a molecular weight of 425.64 g/mol.
特性
分子式 |
C20H34N2O3S |
|---|---|
分子量 |
382.6 g/mol |
IUPAC名 |
4-ethoxy-3-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H34N2O3S/c1-8-25-18-10-9-16(11-17(18)14(2)3)26(23,24)21-15-12-19(4,5)22-20(6,7)13-15/h9-11,14-15,21-22H,8,12-13H2,1-7H3 |
InChIキー |
JQGOEHBRWYSGKX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C(C)C |
正規SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)



![4-[(2,6-Diethylanilino)carbonyl]isophthalic acid](/img/structure/B225551.png)
